SEL24-B489 is classified as an anticancer agent, specifically targeting kinases involved in cell signaling pathways that regulate proliferation and survival of cancer cells. Its dual inhibition mechanism makes it a significant candidate for therapeutic applications in hematological malignancies, particularly AML .
The synthesis of SEL24-B489 involves several chemical reactions aimed at constructing the complex molecular framework necessary for its activity. While specific details of the synthetic pathway are proprietary, the general approach includes:
Technical details regarding the exact methods used in the synthesis are typically not disclosed in public literature but can be inferred from related compounds and synthetic methodologies in medicinal chemistry .
SEL24-B489 possesses a complex molecular structure characterized by specific functional groups that facilitate its interaction with target kinases.
SEL24-B489 engages in several biochemical interactions upon administration:
The mechanism of action of SEL24-B489 involves:
Relevant data on solubility and stability are crucial for formulation development in pharmaceutical applications .
SEL24-B489 has significant potential applications in scientific research and clinical settings:
SEL24-B489 (chemical name: 5,6-dibromo-4-nitro-2-(piperidin-4-yl)-1-(propan-2-yl)-1H-1,3-benzodiazole) is a low-molecular-weight compound (MW: 446.14 g/mol) with the molecular formula C15H18Br2N4O2 and CAS number 1616359-00-2 [2] [4] [6]. Its structural core consists of a dibromonitro-substituted benzodiazole scaffold linked to a piperidine moiety, with an isopropyl group providing steric bulk at the N1 position. This arrangement creates a planar, electron-deficient aromatic system adjacent to a basic aliphatic amine, contributing to its unique binding properties with kinase targets [1] [9].
The compound's physicochemical profile presents challenges typical of kinase inhibitors. It demonstrates poor aqueous solubility but is soluble in dimethyl sulfoxide (DMSO) at concentrations up to 89 mg/mL (199.48 mM) when freshly prepared. In solvent systems for biological testing, formulations typically use 5-10% DMSO adjusted to pH 2 with HCl to achieve working concentrations [2] [9]. The hydrochloride salt form (MW: 482.60 g/mol) has been developed to improve handling properties, with solubility of 10 mM in DMSO [4]. The compound's stability profile allows for storage at -20°C for extended periods (>3 years as powder), though solutions in DMSO are recommended for use within 1 month when stored at -80°C [6] [9].
Table 1: Physicochemical Properties of SEL24-B489
Property | Value |
---|---|
Molecular Formula | C15H18Br2N4O2 |
Molecular Weight | 446.14 g/mol |
CAS Number | 1616359-00-2 |
Appearance | Off-white to light yellow solid |
Solubility (DMSO) | 89 mg/mL (199.48 mM) |
Solubility (Water) | Insoluble |
Storage Stability | -20°C (powder, >3 years) |
SEL24-B489 exhibits a distinctive kinase inhibition profile characterized by high-affinity dual targeting of PIM kinases and FLT3-ITD mutants. Quantitative binding assays reveal dissociation constants (Kd) of 2 nM for PIM1, 2 nM for PIM2, and 3 nM for PIM3, demonstrating balanced inhibition across all PIM kinase isoforms [1] [8] [9]. For FLT3, the compound shows significant selectivity for mutant forms, with Kd values of 16 nM for FLT3-ITD and 160 nM for wild-type FLT3 (FLT3-WT), representing a 10-fold preference for the oncogenic mutant [1] [4]. Notably, SEL24-B489 maintains potent activity against clinically relevant FLT3 tyrosine kinase domain (TKD) mutations that confer resistance to first-generation FLT3 inhibitors, including D835H (Kd = 37 nM), D835V (Kd = 11 nM), and D835Y (Kd = 16 nM) [1].
The compound's cellular efficacy was validated across a panel of acute myeloid leukemia (AML) cell lines. In FLT3-ITD-positive MV-4-11 cells, SEL24-B489 demonstrated a GI50 of 20 nM, significantly outperforming selective FLT3 inhibitors like AC220 (quizartinib) and PIM-specific inhibitors such as AZD1208 [1] [4] [6]. This broad activity spectrum extends to primary AML blasts and xenograft models, where oral administration (50-100 mg/kg twice daily) produced dose-dependent tumor growth inhibition ranging from 67% to 82% [1] [8]. Mechanistically, treatment induces dose-dependent S-phase depletion, PARP cleavage, and apoptosis, accompanied by inhibition of phosphorylation of key downstream effectors including STAT5 (Ser726) and S6 (S235/236), with concomitant reduction of the anti-apoptotic protein MCL1 [1] [6].
Table 2: Kinase Inhibition Profile of SEL24-B489
Kinase Target | Kd (nM) | Cellular Significance |
---|---|---|
PIM1 | 2 | Regulates cell cycle, apoptosis |
PIM2 | 2 | Controls protein translation |
PIM3 | 3 | Modulates metabolism |
FLT3-ITD | 16 | Primary driver in ~25% of AML cases |
FLT3-D835V | 11 | Common resistance mutation |
FLT3-D835Y | 16 | TKD mutation conferring resistance |
FLT3-ITD/D835V | 2.8 | Compound resistance mutation |
FLT3-WT | 160 | 10-fold lower affinity than FLT3-ITD |
SEL24-B489 functions as a type I kinase inhibitor, binding competitively to the ATP-binding pocket in the active conformation of both PIM kinases and FLT3-ITD [2] [3] [9]. The structural basis for its dual inhibition capability lies in complementary interactions with conserved and unique features of these kinase domains. In PIM kinases, the piperidine nitrogen forms a critical hydrogen bond with the backbone carbonyl of the hinge region residue (Glu121 in PIM1), while the dibromonitrobenzodiazole moiety occupies a hydrophobic pocket adjacent to the ATP-binding site. The isopropyl group extends toward the solvent interface, providing optimal steric occupancy without inducing conformational changes [1] [9].
The compound's enhanced potency against FLT3-ITD compared to FLT3-WT stems from conformational differences in the activation loop. Molecular modeling suggests that the internal tandem duplication mutation stabilizes the kinase domain in a specific conformation that optimally accommodates the benzodiazole core [1] [3]. This is evidenced by the compound's maintained affinity for various FLT3-TKD mutants, including D835V/Y and F691L, which typically confer resistance to other FLT3 inhibitors. The structural flexibility of SEL24-B489 allows it to adapt to these mutation-induced conformational changes through: 1) Plastic hydrogen bonding networks with catalytic residues; 2) Hydrophobic interactions accommodating larger side chains at gatekeeper positions; and 3) Tolerance to altered salt bridge formations in the activation loop [1] [3].
Kinetic studies indicate that SEL24-B489 exhibits rapid association (kon) and slow dissociation (koff) kinetics for both PIM kinases and FLT3-ITD, contributing to sustained target coverage despite physiological ATP concentrations [3] [10]. This kinetic profile provides a theoretical advantage over inhibitors with purely affinity-driven selectivity, as prolonged target residence time may enhance therapeutic efficacy despite variable drug exposure [10]. The compound's ability to simultaneously disrupt both upstream signaling (via FLT3-ITD inhibition) and downstream effectors (via PIM blockade) creates a synergistic anti-leukemic effect, evidenced by more profound suppression of oncogenic signaling nodes compared to single-target inhibitors [1] [6].
Table 3: Structural Features Enabling Dual Inhibition
Structural Element | Role in PIM Inhibition | Role in FLT3-ITD Inhibition |
---|---|---|
Piperidine moiety | H-bond with hinge region (Glu121) | Salt bridge with catalytic lysine |
Dibromonitrobenzodiazole core | Hydrophobic pocket occupancy | Accommodates ITD-expanded pocket |
Isopropyl group | Solvent exposure with minimal clash | Stabilizes glycine-rich loop |
Nitro group | Polar interaction with conserved residue | Tolerates activation loop mutations |
Bromine atoms | Halogen bonding with backbone carbonyls | Maintains affinity for TKD mutants |
CAS No.: 2697-85-0
CAS No.: 4361-23-3
CAS No.: 11104-40-8
CAS No.: 463-82-1
CAS No.: 55732-45-1
CAS No.: 1239908-48-5